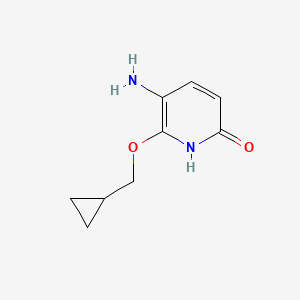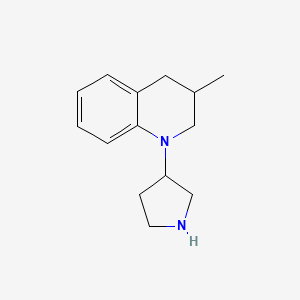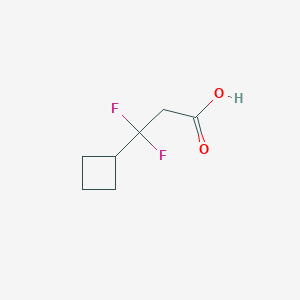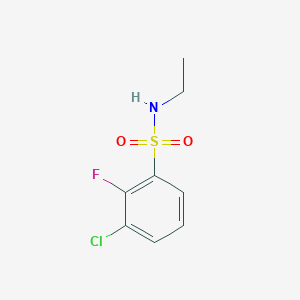
3-ethyl-N-(thiophen-3-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol . It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-3-ylmethyl group and an ethyl group on the benzene ring. This compound is primarily used in research and development settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 3-ethyl aniline with thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-ethyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-ethyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-ethynyl-N-(thiophen-3-ylmethyl)aniline: Similar structure but with an ethynyl group instead of an ethyl group.
N-(thiophen-3-ylmethyl)aniline: Lacks the ethyl group on the benzene ring.
3-methyl-N-(thiophen-3-ylmethyl)aniline: Contains a methyl group instead of an ethyl group.
Uniqueness
3-ethyl-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of both the ethyl group on the benzene ring and the thiophen-3-ylmethyl group on the nitrogen. This combination of substituents can lead to distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C13H15NS |
|---|---|
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
3-ethyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-2-11-4-3-5-13(8-11)14-9-12-6-7-15-10-12/h3-8,10,14H,2,9H2,1H3 |
InChI-Schlüssel |
JQPKRNKOSCMXHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)NCC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dimethyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13310435.png)

![3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13310447.png)



![4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13310503.png)



![1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13310550.png)
![4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13310555.png)
![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)
